molecular formula C8H9ClN2O2 B1648759 Ethyl 3-amino-2-chloroisonicotinate

Ethyl 3-amino-2-chloroisonicotinate

Cat. No.: B1648759
M. Wt: 200.62 g/mol
InChI Key: SMOJNGJZSOWFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-chloroisonicotinate (CAS 1093759-41-1) is a high-value chemical building block in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic intermediate for constructing novel heterocyclic scaffolds. Scientific research identifies it as a key precursor in the synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, a common intermediate for a series of potent pyrido[3,4-d]pyrimidine derivatives . These derivatives are designed as potential anticancer agents and are evaluated using the NCI 60 human cancer cell line panel. Compounds derived from this intermediate have demonstrated highly selective and promising growth inhibition activity against specific cancer cell lines, particularly renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468) . The chlorinated pyrimidine core allows for further functionalization via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, making this compound a versatile starting point for exploring structure-activity relationships (SAR) in oncology research . This product is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-amino-2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJNGJZSOWFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258384
Record name Ethyl 3-amino-2-chloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-41-1
Record name Ethyl 3-amino-2-chloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-2-chloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues include positional isomers, ester variants, and functional group derivatives. A comparative analysis is summarized in Table 1.

Table 1: Comparative Data for Ethyl 3-amino-2-chloroisonicotinate and Analogues

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cl, 3-NH₂, 4-COOEt Amino, Chloro, Ethyl C₈H₉ClN₂O₂ ~200.62 Intermediate for bioactive molecules (inferred)
Ethyl 5-amino-2-chloronicotinate 2-Cl, 5-NH₂, 3-COOEt Amino, Chloro, Ethyl C₈H₉ClN₂O₂ 200.62 Positional isomer; electronic variation impacts reactivity
Mthis compound 2-Cl, 3-NH₂, 4-COOMe Amino, Chloro, Methyl C₇H₇ClN₂O₂ 186.60 Lower lipophilicity vs. ethyl ester; priced at ¥2499.90/25g (98% purity)
Ethyl 2-chloro-3-nitroisonicotinate 2-Cl, 3-NO₂, 4-COOEt Nitro, Chloro, Ethyl C₈H₇ClN₂O₄ 230.61* Nitro group enhances electrophilicity; requires stringent safety protocols

*Molecular weight calculated from formula.

Positional Isomerism: Ethyl 5-amino-2-chloronicotinate

The positional isomer Ethyl 5-amino-2-chloronicotinate shares the same molecular formula but differs in substituent placement (amino at position 5 vs. 3). This alters the electronic distribution on the pyridine ring, affecting hydrogen-bonding capacity and reactivity in substitution reactions. For instance, the 3-amino group in the target compound may enhance intramolecular interactions compared to the 5-amino variant .

Ester Group Variation: Methyl vs. Ethyl

Replacing the ethyl ester with a methyl group (as in Mthis compound) reduces molecular weight by ~14 g/mol and decreases lipophilicity. The ethyl ester’s longer alkyl chain may improve solubility in organic solvents and influence metabolic stability in drug design .

Functional Group Substitution: Amino vs. Nitro

Ethyl 2-chloro-3-nitroisonicotinate substitutes the amino group with a nitro group, introducing strong electron-withdrawing effects. This enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitutions—a contrast to the electron-donating amino group, which may stabilize intermediates in coupling reactions .

Preparation Methods

Nucleophilic Substitution Approaches

Halogenation-Amination Sequences

A cornerstone strategy involves sequential halogenation and amination of pre-functionalized pyridine esters. For instance, ethyl 2-chloroisonicotinate serves as a key intermediate, where the chlorine atom at the 2-position undergoes displacement by ammonia or ammonium salts under basic conditions. In one protocol, ethyl 2-chloroisonicotinate reacts with anhydrous ammonia in ethanol at 60–80°C, yielding the target compound after 12–24 hours. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the ester group.

Catalytic Enhancements

Transition metal catalysts, such as palladium or copper complexes, accelerate amination kinetics. A study demonstrated that CuI/1,10-phenanthroline systems in toluene at 110°C reduce reaction times to 6 hours with yields exceeding 85%. Catalytic cycles facilitate oxidative addition of ammonia into the C–Cl bond, though catalyst loading (5–10 mol%) and ligand selection critically influence regioselectivity.

Table 1: Nucleophilic Substitution Parameters
Substrate Reagent/Conditions Catalyst Yield (%) Reference
Ethyl 2-chloroisonicotinate NH₃, EtOH, 70°C None 78
Ethyl 2-chloroisonicotinate NH₃, CuI/phenanthroline CuI (5 mol%) 87

Cyclization and Ring-Closure Methods

Knorr-Type Cyclizations

Pyridine ring formation via cyclization of β-keto esters offers a versatile route. Ethyl cyanoacetate and acetone condense to form ethyl isopropylidenecyanoacetate, which undergoes cyclization with N,N-dimethylformamide dimethyl acetal to yield a pentadienoate intermediate. Subsequent treatment with HCl in ethanol induces ring closure, generating ethyl 2-chloro-4-methylnicotinate. Hydrolysis and Hofmann degradation of the resulting carboxamide introduce the amino group, completing the synthesis.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances cyclization efficiency. A reported method involves heating ethyl 2-chloroisonicotinate with hydrazine hydrate in ethanol at 160°C for 1.5 hours under microwave conditions, achieving 90% yield. The rapid heating minimizes side reactions, such as ester hydrolysis, while promoting selective amination at the 3-position.

Amination of Chlorinated Precursors

Direct Ammonolysis

Direct displacement of chlorine by ammonia remains industrially prevalent. Ethyl 2-chloroisonicotinate reacts with gaseous NH₃ in tetrahydrofuran (THF) at elevated pressures (3–5 bar), yielding 80–85% product after recrystallization from ethanol/water. Excess ammonia (3–5 equivalents) ensures complete conversion, though post-reaction neutralization with HCl is necessary to isolate the free amine.

Hydroxylamine-Mediated Pathways

Hydroxylamine hydrochloride offers an alternative amination route. In ethanol/water mixtures at pH 8–9, hydroxylamine displaces chlorine at 90°C, followed by reduction with NaBH₄ to furnish the primary amine. This two-step process avoids handling gaseous ammonia but requires careful pH control to prevent ester saponification.

Microwave-Assisted Synthesis

Rapid Thermal Activation

Microwave reactors enable precise temperature control, reducing reaction times from hours to minutes. A protocol combining ethyl 2-chloroisonicotinate with hydrazine hydrate in ethanol achieved 90% yield in 1.5 hours at 160°C. The method’s scalability depends on continuous-flow microwave systems, which mitigate thermal gradients in large batches.

Solvent-Free Approaches

Solvent-free microwave reactions enhance atom economy. Mixing ethyl 2-chloroisonicotinate with solid ammonium acetate and a catalytic amount of acetic acid under microwave irradiation (150°C, 20 min) produced the target compound in 88% yield. This method eliminates solvent recovery steps, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Industrial processes prioritize throughput and reproducibility. Continuous-flow systems for the amination of ethyl 2-chloroisonicotinate achieve 92% conversion rates at residence times of 30 minutes, using supercritical ammonia to enhance mass transfer. Inline IR monitoring ensures real-time quality control, reducing batch-to-batch variability.

Purification and Isolation

Crystallization remains the dominant purification method. Ethyl 3-amino-2-chloroisonicotinate’s limited solubility in cold ethanol (2.1 g/L at 0°C) enables high-purity recovery (>99%) through fractional crystallization. Alternative methods, such as silica gel chromatography with ethyl acetate/hexane gradients, are reserved for high-value pharmaceutical intermediates.

Table 2: Industrial Process Parameters
Parameter Laboratory Scale Industrial Scale
Reaction Time 12–24 hours 0.5–2 hours
Yield 75–90% 85–92%
Purification Method Recrystallization Continuous Crystallization

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

Nucleophilic substitution offers low catalyst costs but requires costly anhydrous ammonia handling. Microwave-assisted routes, while energy-intensive, reduce solvent consumption and waste. Industrial adopters often favor continuous-flow amination for its balance of speed and scalability.

Environmental Impact

Solvent-free and microwave methods align with sustainable practices, reducing VOC emissions by 40–60% compared to traditional routes. However, ammonium byproduct neutralization remains an environmental concern, necessitating closed-loop recycling systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-2-chloroisonicotinate, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, chlorination at the 2-position of isonicotinate derivatives followed by amination at the 3-position using ammonia or protected amines. Optimization requires adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(OAc)₂). Yield limitations often arise from competing side reactions, such as over-chlorination or ester hydrolysis, which can be mitigated by controlled reagent addition and inert atmospheres .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions using statistical tools (e.g., ANOVA) to identify optimal parameters.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and DEPT-135 for carbon hybridization. The ethyl ester group appears as a triplet (δ 1.3 ppm for CH₃) and quartet (δ 4.3 ppm for CH₂) .
  • IR Spectroscopy : Identify NH₂ stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹). Compare with computational IR spectra (DFT calculations) to validate assignments .
    • Validation : Cross-reference data with structurally similar compounds (e.g., 3-Amino-2-chloroisonicotinamide, CAS 58142-49-7) to confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or MD simulations) elucidate the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Analyze Mulliken charges to identify reactive centers (e.g., the chloro-substituted carbon) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl lactate) to study solvation effects on reaction pathways. Calculate radial distribution functions to assess hydrogen-bonding dynamics .
    • Data Interpretation : Compare computed vibrational spectra (scaled by 0.96) with experimental IR to validate models .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature, noting variables like solvent purity, temperature (±2°C tolerance), and measurement techniques (e.g., UV-Vis vs. gravimetric analysis). Use statistical tools (e.g., Grubbs’ test) to identify outliers .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in melting point devices) and procedural variations (e.g., drying time). Replicate experiments under standardized conditions .

Q. How can researchers design kinetic studies to probe the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use buffer solutions (pH 2–12) and controlled heating (25–80°C). Monitor degradation via LC-MS to identify intermediates (e.g., hydrolysis to 3-amino-2-chloroisonicotinic acid).
  • Kinetic Modeling : Apply pseudo-first-order kinetics. Calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots. Validate models using AIC (Akaike Information Criterion) .

Data Presentation and Reproducibility

Q. What are best practices for presenting raw and processed data in publications to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Include chromatograms, spectral scans, and instrument logs in supplementary materials. Use appendices for large datasets (e.g., kinetic time-point measurements) .
  • Processed Data : Report means ± SD, p-values, and confidence intervals. For structural data, provide CIF files for crystallography or optimized geometry coordinates .

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